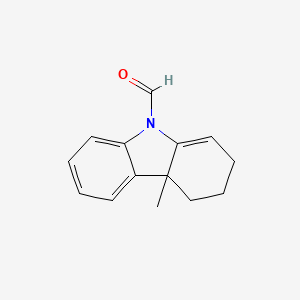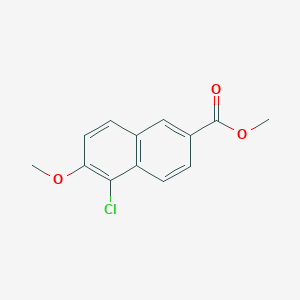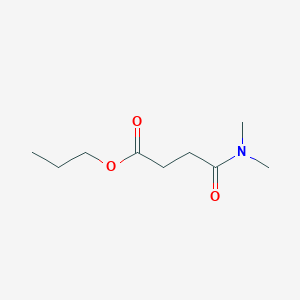
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is a heterocyclic compound with a unique structure that includes a carbazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with specific reagents. For example, the reaction with 2-chloroacetamide forms 9-carbamoylmethyl-4a-methyl-2,3,4,4a-tetrahydro-1H-carbazolium chlorides, which can be further cyclized into imidazo derivatives . Another method involves the reaction with acrylamide to produce hexahydro-pyrimido derivatives .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organomagnesium halides (Grignard reagents), acrylamide, and 2-chloroacetamide . Conditions often involve the presence of catalysts such as CuCl for radical mechanisms .
Major Products
The major products formed from these reactions include imidazo derivatives, hexahydro-pyrimido derivatives, and dialkylhexahydrocarbazole derivatives .
Wissenschaftliche Forschungsanwendungen
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: It is explored for its potential use in drug development.
Industry: It finds applications in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde involves its interaction with specific molecular targets. For example, its reaction with organomagnesium halides in the presence of CuCl forms dialkylhexahydrocarbazole derivatives through a radical mechanism . This suggests that the compound can participate in radical reactions, which are important in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A related compound with similar structural features.
4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole: Another closely related compound used in similar synthetic routes.
Uniqueness
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is unique due to its specific functional groups and the ability to form a variety of derivatives through different chemical reactions
Eigenschaften
CAS-Nummer |
33965-86-5 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
4a-methyl-3,4-dihydro-2H-carbazole-9-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-14-9-5-4-8-13(14)15(10-16)12-7-3-2-6-11(12)14/h2-3,6-8,10H,4-5,9H2,1H3 |
InChI-Schlüssel |
WJKHIEDRSFIECH-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC=C1N(C3=CC=CC=C23)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)


![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)







![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)


